1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine
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Overview
Description
1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2,4-dichlorobenzenesulfonyl groups attached to a piperazine ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a solvent like acetonitrile and a temperature range of 50-100°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,4-dichlorophenyl)piperazine: Similar structure but lacks the sulfonyl groups.
2,2’-Piperazine-1,4-diylbisethanesulfonic acid: Contains sulfonic acid groups instead of sulfonyl groups.
Piperazine-1,4-bis(2-ethanesulfonic acid): Another sulfonic acid derivative of piperazine.
Uniqueness
1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine is unique due to the presence of both 2,4-dichlorobenzenesulfonyl groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14Cl4N2O4S2 |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
1,4-bis[(2,4-dichlorophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H14Cl4N2O4S2/c17-11-1-3-15(13(19)9-11)27(23,24)21-5-7-22(8-6-21)28(25,26)16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8H2 |
InChI Key |
JARNEBHRGLQMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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